2-(5-Pyrimidinyl)phenol

Overview

Description

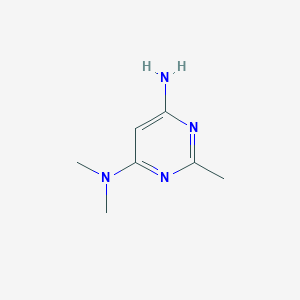

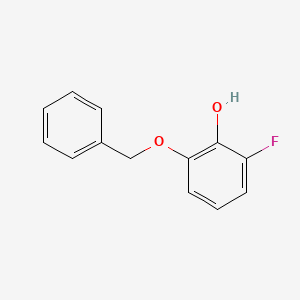

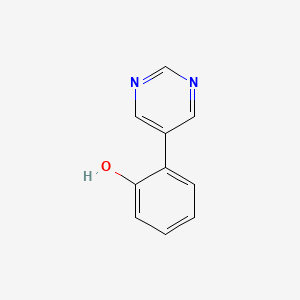

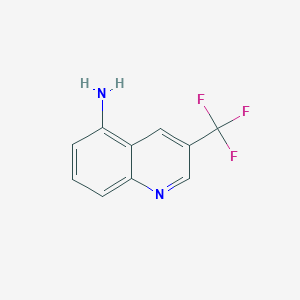

2-(5-Pyrimidinyl)phenol is a compound with the empirical formula C10H8N2O . It is also known as Maiti-Bag-Dutta Auxiliary . This compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization .

Synthesis Analysis

The synthesis of pyrimidinyl compounds, such as 2-(5-Pyrimidinyl)phenol, involves various methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Molecular Structure Analysis

2-(5-Pyrimidinyl)phenol contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis

Phenols, like 2-(5-Pyrimidinyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

2-(5-Pyrimidinyl)phenol is a powder with a melting point of 173 °C . It is stored at a temperature of -20°C .Scientific Research Applications

Antifungal Activity

2-(5-Pyrimidinyl)phenol derivatives, specifically pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antifungal abilities against a range of phytopathogenic fungi. Compounds exhibited notable antifungal activities, with certain derivatives showing good efficacy against specific fungi strains, underscoring their potential as antifungal agents (Zhang et al., 2016).

Aldose Reductase Inhibition

Derivatives bearing the 2-(5-Pyrimidinyl)phenol structure have shown promising results as selective aldose reductase inhibitors, displaying activity at micromolar/submicromolar levels. This inhibition is crucial for therapeutic strategies against diabetic complications, demonstrating the compound's relevance in medicinal chemistry (La Motta et al., 2007).

Co-Antioxidant Systems

The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds, such as 2-(5-Pyrimidinyl)phenol derivatives, has led to the development of potent radical-trapping antioxidants. These compounds, particularly 3-pyridinols and 5-pyrimidinols, are highly effective when used in combination with other phenolic antioxidants, offering a synergistic approach to inhibit autoxidation (Valgimigli et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Pyrimidines, including 2-(5-Pyrimidinyl)phenol, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-pyrimidin-5-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCGEKGADFDYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Pyrimidinyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)